3-(2-Piperidyl)propyl Acetate Acetate
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Overview
Description
3-(2-Piperidyl)propyl Acetate Acetate is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Preparation Methods
The synthesis of 3-(2-Piperidyl)propyl Acetate Acetate involves several steps. One common method is the reaction of β-pinenoxide with acetic anhydride in the presence of an acid catalyst . This reaction typically uses dichloromethane as a solvent and montmorillonite K-10 as the acid catalyst . Another method involves the reaction with sodium acetate, acetic acid, and Amberlite (IRC-50) . These methods are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
3-(2-Piperidyl)propyl Acetate Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, sodium acetate, and various acid catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with acetic anhydride and an acid catalyst typically yields perillyl acetate .
Scientific Research Applications
3-(2-Piperidyl)propyl Acetate Acetate has numerous applications in scientific research. It is used in the synthesis of various piperidine derivatives, which are important in the pharmaceutical industry . These derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . Additionally, piperidine derivatives are used as building blocks in the synthesis of other complex organic compounds .
Mechanism of Action
The mechanism of action of 3-(2-Piperidyl)propyl Acetate Acetate involves its interaction with various molecular targets and pathways. . The specific molecular targets and pathways involved depend on the particular derivative and its intended application.
Comparison with Similar Compounds
3-(2-Piperidyl)propyl Acetate Acetate is similar to other piperidine derivatives, such as perillyl acetate and various substituted piperidines . it is unique in its specific structure and the particular biological activities it exhibits. Other similar compounds include spiropiperidines, condensed piperidines, and piperidinones . These compounds share the piperidine core structure but differ in their substituents and overall molecular architecture, leading to different pharmacological properties.
Biological Activity
3-(2-Piperidyl)propyl Acetate Acetate is a piperidine derivative known for its diverse biological activities and applications in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H15NO4, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its biological activity. The compound features a piperidine ring and an acetate group, which are crucial for its interaction with biological targets.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅NO₄ |
Molecular Weight | 225.25 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Biological Activity
Research indicates that piperidine derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt microbial cell membranes.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, it has been observed to affect cell viability in human lung carcinoma (A549) cells, demonstrating dose-dependent cytotoxicity.
- Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound may inhibit acetylcholinesterase (AChE), making it a potential candidate for treating neurodegenerative diseases like Alzheimer's.
Table 2: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Disruption of cell membranes | |
Anticancer | Induction of apoptosis in cancer cells | |
Cholinesterase Inhibition | Inhibition of AChE activity |
The biological effects of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways, evidenced by changes in mitochondrial membrane potential and activation of caspases.
- Enzyme Interaction : The structural features facilitate binding to active sites on enzymes such as AChE, inhibiting their activity and potentially alleviating symptoms associated with cholinergic dysfunction.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- A study published in MDPI demonstrated that this compound exhibited significant cytotoxicity against A549 cells with an IC50 value indicating effective concentrations below 100 µM .
- Another research effort focused on the structure-activity relationship (SAR) of piperidine derivatives found that modifications in the acetate group could enhance biological activity against specific targets .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
acetic acid;3-piperidin-2-ylpropyl acetate |
InChI |
InChI=1S/C10H19NO2.C2H4O2/c1-9(12)13-8-4-6-10-5-2-3-7-11-10;1-2(3)4/h10-11H,2-8H2,1H3;1H3,(H,3,4) |
InChI Key |
PHCGIKKGFFYHFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OCCCC1CCCCN1 |
Origin of Product |
United States |
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